p12 protein, Mason-Pfizer monkey virus

retrovirus assembly internal scaffold domain chimeric Gag

The Mason-Pfizer monkey virus (M-PMV) p12 protein (CAS 149137-53-1) is an 84-amino-acid Gag-encoded domain unique to the Betaretrovirus genus and its close simian type-D relatives, with no corresponding analogue in most other retroviruses. It functions as an internal scaffold domain (ISD) that drives cytoplasmic, membrane-independent immature capsid assembly—a morphogenic pathway distinct from the plasma-membrane assembly typical of HIV-1 and other C-type retroviruses.

Molecular Formula C13H15NO3
Molecular Weight 0
CAS No. 149137-53-1
Cat. No. B1179011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep12 protein, Mason-Pfizer monkey virus
CAS149137-53-1
Synonymsp12 protein, Mason-Pfizer monkey virus
Molecular FormulaC13H15NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mason-Pfizer Monkey Virus p12 Protein: A Lineage-Specific Scaffold Domain for Quantitative Assembly and Infectivity Studies


The Mason-Pfizer monkey virus (M-PMV) p12 protein (CAS 149137-53-1) is an 84-amino-acid Gag-encoded domain unique to the Betaretrovirus genus and its close simian type-D relatives, with no corresponding analogue in most other retroviruses [1]. It functions as an internal scaffold domain (ISD) that drives cytoplasmic, membrane-independent immature capsid assembly—a morphogenic pathway distinct from the plasma-membrane assembly typical of HIV-1 and other C-type retroviruses [2]. The α‑helical N‑terminal half contains a leucine‑zipper‑like (LZL) motif necessary for higher‑order multimerization, while the C‑terminal half forms SDS‑resistant dimers; both halves contribute to the formation of organized oligomeric structures observable by electron microscopy [3].

Why M-PMV p12 Cannot Be Replaced by Other Retroviral Gag Assembly Domains


Substituting M‑PMV p12 with analogous Gag domains from other retroviruses—or even with artificial leucine‑zipper oligomerization modules—fails to recapitulate its function under physiologically relevant expression conditions. HIV‑1 Gag is incapable of in vitro assembly in a reticulocyte‑lysate system, whereas M‑PMV Gag assembles efficiently [1]. Mo‑MLV p12 serves primarily as a late‑domain adaptor for ESCRT‑dependent budding and post‑entry chromatin tethering, not as a cytoplasmic assembly scaffold [2]. Mouse mammary tumor virus (MMTV) Gag relies on concerted multi‑region interactions rather than a single dominant p12‑like domain [3]. Even chimeric M‑PMV p12 variants in which the LZL motif is replaced by defined GCN4 leucine‑zipper dimers, trimers, or tetramers are assembly‑defective in cell‑free assays, demonstrating that p12 requires a specific pattern of alternating leucines and isoleucines that simple oligomerization cannot substitute [4].

Quantitative Differentiation Evidence for M-PMV p12 Protein in Retroviral Assembly Research


M‑PMV p12 ISD Confers Assembly Competence on HIV‑1 Gag in a Cell‑Free System: Gain‑of‑Function Chimeric Evidence

The M‑PMV p12 internal scaffold domain (ISD), when fused to HIV‑1 Gag, is sufficient to confer assembly competence in a reticulocyte‑lysate in vitro translation system, where wild‑type HIV‑1 Gag alone is completely assembly‑incompetent. These chimeras formed immature capsid‑like particles confirmed by both sucrose‑gradient sedimentation and transmission electron microscopy, although with reduced kinetics relative to wild‑type M‑PMV Gag [1]. In the context of intact M‑PMV Gag, deletions within the p12 domain (e.g., Δ1‑83, Δ8‑58) abolish assembly in the same in vitro system at low‑level expression that mimics an infected cell, despite being able to assemble under overexpression conditions in bacteria or transfected cells [2].

retrovirus assembly internal scaffold domain chimeric Gag cell-free translation HIV-1

M‑PMV p12 Is Indispensable for Viral Infectivity: Deletion Mutagenesis and HOS Cell Infection Assays

In the context of a full M‑PMV provirus, deletion of the entire p12 coding region (Δp12) or substitution of its LZL motif with defined leucine‑zipper modules (trimeric and tetrameric GCN4) abolishes infectivity in human osteosarcoma (HOS) cell infection assays. Wild‑type M‑PMV produced detectable capsid (CA) protein in culture medium by day 4 post‑infection, whereas Δp12, tri‑zipper, and tet‑zipper mutants showed no detectable CA at any time point [1]. Two partial deletion mutants (Δ5‑37 and the dimeric GCN4 substitution) produced measurable but significantly lower CA levels that did not increase over time, indicating a severe replication defect [1]. An earlier foundational study confirmed that p12 coding sequence is essential for M‑PMV infectivity, although p12 is not strictly required for intracytoplasmic capsid assembly under high‑level expression [2].

viral infectivity p12 deletion HOS cell assay M-PMV capsid assembly

Wild‑Type p12 Forms Predominantly Higher‑Order Oligomers Distinct from Defined Leucine‑Zipper Substitution Mutants

Chemical crosslinking experiments with purified recombinant M‑PMV p12 reveal that wild‑type p12 forms predominantly higher‑order oligomers that could not be resolved by SDS‑PAGE (appearing as smeared bands above tetramer), in addition to discrete dimer, trimer, and tetramer species [1]. In contrast, the LILI.A mutant—carrying only four amino‑acid substitutions (alternating leucines and isoleucines replaced by alanines)—produces only dimeric, trimeric, and tetrameric species and completely lacks higher‑order oligomers [1]. Despite the LILI.A mutant retaining the ability to form small oligomers (dimers through tetramers), it is completely assembly‑defective in the cell‑free in vitro translation system, establishing that higher‑order multimerization is mechanistically required [1]. The N‑terminal deletion mutant Δ26‑53 (removing the LZL motif) produced predominantly monomers with only low amounts of dimers and trimers, further localizing the oligomerization determinant [1].

p12 oligomerization chemical crosslinking leucine zipper Gag multimerization retrovirus assembly

M‑PMV Retains a Cytoplasmic Assembly Phenotype Absent in HIV‑1: Comparative Morphogenic Pathway Distinction

M‑PMV, as the prototypical type‑D Betaretrovirus, preassembles its immature capsids within the cytoplasm prior to transport to the plasma membrane for envelopment and release [1]. This contrasts with HIV‑1 (a lentivirus) and most other retroviruses that follow C‑type morphogenesis, where assembly occurs simultaneously with budding at the plasma membrane [1]. The p12 domain is critical for this membrane‑independent assembly: deletion of p12 sequences (Δ8‑58, Δ1‑83) renders Gag incapable of assembly in the in vitro translation system under low‑level expression conditions that mirror an infected cell, while the matrix‑domain mutant R55W (which redirects transport to the plasma membrane) retains assembly competence in vitro [1]. Structural studies further demonstrate that the unique architecture of M‑PMV immature particles—featuring two additional domains (pp24 and p12) between MA and CA—produces a larger spatial separation of CA and MA compared to HIV‑1, leading to distinct lattice geometry [2].

Betaretrovirus morphogenesis cytoplasmic assembly type D retrovirus M-PMV intracellular transport

High‑Value Application Scenarios Enabled by the Unique Properties of M‑PMV p12 Protein


HIV‑1 Immature Capsid Assembly Inhibitor Screening Using p12‑ISD‑Enabled Cell‑Free Systems

The ability of the M‑PMV p12 internal scaffold domain (ISD) to confer assembly competence on HIV‑1 Gag in a reticulocyte‑lysate in vitro translation system enables a membrane‑free biochemical assay for screening small‑molecule inhibitors of HIV‑1 immature particle assembly . Since wild‑type HIV‑1 Gag does not assemble in this membrane‑free system, the p12‑ISD–HIV‑1 Gag chimera provides a gain‑of‑function readout where inhibition of assembly can be directly attributed to disruption of HIV‑1 Gag domain interactions. The continued requirement for native HIV‑1 Gag domain function was confirmed by the assembly‑defective HIV‑1 CA mutant M185A, which abolished chimera assembly, validating the system's specificity for HIV‑1‑targeted inhibitors .

Betaretrovirus Morphogenesis and Intracellular Transport Mechanistic Studies

The M‑PMV p12 protein and its Gag context constitute the prototypical model for studying type‑D/Betaretrovirus cytoplasmic assembly and the subsequent transport of preformed immature capsids to the plasma membrane . Unlike HIV‑1, where assembly and budding are coupled at the membrane, M‑PMV Gag can be experimentally dissected into assembly (p12‑dependent) and transport (MA CTRS‑dependent) functions using the in vitro translation‑assembly system . This enables researchers to independently study each step of the morphogenic pathway, making M‑PMV p12‑containing Gag constructs essential reagents for laboratories investigating retroviral assembly mechanisms, intracellular trafficking, and host‑factor dependencies.

Structure‑Function Analysis of Higher‑Order Retroviral Scaffold Oligomerization

Purified recombinant M‑PMV p12 protein and its N‑terminal (Np12) and C‑terminal (Cp12) truncation fragments provide a defined biochemical system for studying higher‑order protein multimerization that exceeds simple dimer‑trimer‑tetramer equilibria . The observation that wild‑type p12 forms predominantly unresolved higher‑order oligomers while a four‑residue substitution mutant (LILI.A) retains only discrete small‑number oligomer species and is assembly‑defective makes p12 an exceptional tool for investigating the link between oligomerization complexity and biological function. This is directly relevant to laboratories studying protein‑protein interaction domains, leucine‑zipper biology, and the biophysical principles of supramolecular assembly in viral and non‑viral contexts.

Chimeric Retroviral Gag Engineering and Virus‑Like Particle (VLP) Platform Development

The M‑PMV p12 ISD has a demonstrated capacity to act as a portable assembly module that can be fused to heterologous Gag proteins, converting them from assembly‑incompetent to assembly‑competent in cell‑free systems . This property is directly exploitable for chimeric VLP engineering, where p12 can serve as a genetically encoded assembly enhancer for Gag proteins from retroviruses that otherwise require membrane association or cellular cofactors for particle formation. The p12 ISD thus represents a validated building block for synthetic biology applications in vaccine development, gene therapy vector design, and in vitro reconstitution of viral assembly pathways.

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